Menthyl isovalerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSSWZYPCCBRN-HZSPNIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883268, DTXSID90893827 | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
260.00 to 262.00 °C. @ 750.00 mm Hg | |
| Record name | Menthyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.910, 0.903-0.911 | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28221-20-7, 89-47-4, 16409-46-4 | |
| Record name | Validol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL ISOVALERATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHYL ISOVALERATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Chemistry and Analog Development of Validol
Established Synthetic Pathways for Menthyl Isovalerate
The conventional and widely implemented method for synthesizing this compound relies on the esterification reaction between isovaleric acid and menthol (B31143). smolecule.comwalshmedicalmedia.com
Conventional synthesis typically involves reacting menthol with isovaleric acid in the presence of an acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a common catalyst employed in these processes. smolecule.comresearchgate.netchemicalbook.com The reaction is generally conducted at elevated temperatures, often around 80 ± 2°C, and can require extended reaction times, potentially ranging from 20 to 24 hours, to achieve high conversion rates. wipo.intgoogle.com
One described conventional method involves the use of a mixture of acidic sodium sulfate (B86663) (NaHSO₄) and hydrogen chloride (HCl) as the catalyst. wipo.intgoogle.com This catalytic mixture is generated in situ by the reaction of sulfuric acid with sodium chloride. wipo.intgoogle.com This dual-catalyst system is reported to enhance reaction efficiency by maintaining a highly acidic environment, which facilitates the necessary protonation and subsequent nucleophilic attack.
Another conventional approach involves heating a mixture of L-menthol and isovaleric acid at temperatures between 100 and 110°C in the presence of trace concentrated H₂SO₄ or at 100°C with HCl. chemicalbook.com
Advanced synthetic techniques have been explored to improve the efficiency and yield of this compound synthesis. Microwave-assisted synthesis is one such technique that has shown promise in accelerating the esterification process. smolecule.comresearchgate.netresearchgate.net
Studies have demonstrated that L-menthyl isovalerate can be synthesized under microwave conditions, significantly reducing reaction time compared to conventional heating methods. researchgate.net For instance, a synthesis achieved a 92% yield in 2–3 hours under microwave irradiation at 100°C and 300 W. This method has also been reported to reduce energy consumption by 40% compared to traditional heating. Microwave irradiation is known to accelerate chemical reactions and ensures rapid heating of reaction mixtures, aligning with principles of green chemistry by being potentially more environmentally benign. researchgate.net
Another synthetic route mentioned involves the Pd-catalyzed carbonylation of menthol and isobutylene (B52900), which has achieved conversion rates exceeding 95% under optimized conditions. A convenient procedure for the synthesis of L-menthyl isovalerate has also been developed via the reaction of isobutylene with carbon monoxide and L-menthol using a Pd(PPh₃)₄–PPh₃–TsOH catalytic system. researchgate.net Isobutylene carbonylation with carbon monoxide and alcohols, catalyzed by transition metal complexes, offers a one-step synthesis route for isovaleric acid esters, including this compound. walshmedicalmedia.comresearchgate.net
Ensuring the quality of pharmaceutical-grade Validol requires stringent control over impurities that may arise during synthesis. researchgate.net The presence of impurities is considered inevitable due to the nature of the synthesis technology. researchgate.net
Analytical techniques are crucial for the characterization and quantification of impurities and the main components of Validol. Gas Chromatography (GC) is a common technique used to quantify residues such as menthol and isovaleric acid. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the formation of the ester bond and confirm the structural integrity of this compound. Titrimetry is used to assess the acid value, ensuring complete neutralization has occurred.
Pharmaceutical-grade Validol must adhere to strict purity criteria, typically requiring less than 1% total impurities. Gas chromatography with flame-ionization detection (GC-FID) is a validated method for the separation, identification, and quantification of menthol and this compound in tablet dosage forms. researchgate.net This method can effectively separate the two main components on a suitable capillary column. researchgate.net
Impurities can originate from the raw materials used in the synthesis, such as isovaleric acid obtained from the oxidation of isoamyl alcohol, which may contain undesirable impurities, including optically active substances. google.com The chosen synthesis method and work-up procedures also influence the impurity profile. For example, some conventional methods using sulfuric acid can generate acidic wastewater and may lead to the formation of by-products like isomeric menthenes and other impurities if reaction conditions are not carefully controlled. google.comgoogle.com Methods involving washing steps with solutions like sodium hydroxide (B78521) and sodium chloride are part of the purification process to remove unreacted acids and other soluble impurities. google.com Vacuum distillation is another technique used to purify the technical-grade this compound. wipo.intgoogle.com
Advanced Synthesis Techniques for Validol Derivatives (e.g., Microwave-Assisted Methods)
Research into Validol Analogs and Structurally Related Compounds
Research extends beyond Validol itself to explore the synthesis and properties of its analogs and structurally related compounds.
The design and synthesis of Validol derivatives and analogs involve modifying the this compound structure or creating compounds with similar structural features. While the search results did not provide extensive details on the specific design and synthesis of this compound derivatives for pharmacological purposes beyond Validol itself, they highlight the broader field of synthesizing isovaleric acid esters with potential biological activity. walshmedicalmedia.comresearchgate.net
Isovaleric acid esters, in general, have found various practical applications, including as components of pharmaceuticals and as flavoring and fragrance agents. walshmedicalmedia.comresearchgate.net This suggests a potential for designing analogs by esterifying isovaleric acid with different alcohols or modifying the isovaleric acid or menthol moieties.
Enzymatic synthesis and the study of biosynthetic pathways offer alternative routes to Validol-related structures, particularly in the context of natural product biosynthesis. While Validol (this compound) itself is typically produced by chemical synthesis, research into the biosynthesis of related compounds, such as validamycin A, provides insights into enzymatic mechanisms that could potentially be relevant to analog synthesis.
The pseudoglycosyltransferase VldE, found in the validamycin biosynthetic pathway, catalyzes a non-glycosidic C-N coupling reaction between GDP-valienol and validamine (B1683471) 7-phosphate to form validoxylamine A 7'-phosphate. nih.govnih.govplos.orgresearchgate.net This is a key intermediate in the biosynthesis of validamycin A. plos.orgresearchgate.net While Validol 7-phosphate (a validamine 7-phosphate analog where the amino group is replaced by a hydroxyl group) has been synthesized chemically to investigate enzyme specificity, VldE does not efficiently catalyze the coupling reaction with validol 7-phosphate as an acceptor molecule. nih.govnih.gov This indicates that the amino group is critical for the efficient enzymatic reaction catalyzed by VldE. nih.gov
However, another enzyme, OtsA (trehalose 6-phosphate synthase), which shares some structural similarity with VldE, can catalyze the coupling of GDP-glucose with validol 7-phosphate, although with significantly lower affinity compared to its natural substrate, glucose 6-phosphate. nih.govnih.gov This suggests that while validol 7-phosphate is not a primary substrate for these specific enzymes, related enzymatic pathways exist for the formation of pseudoglycosidic linkages in structurally similar molecules.
Research into enzymes like ValL (also known as VldE) further explores their catalytic capabilities, including the formation of non-glycosidic C-O bonds in oxygen-bridged analogues of validamycins, demonstrating the diverse reactions catalyzed by enzymes in these pathways. nih.gov
Advanced Analytical Chemistry Methodologies for Validol
Chromatographic Techniques in Validol Analysis
Chromatography plays a crucial role in separating the components of Validol, namely menthol (B31143) and menthyl isovalerate, and for the detection and quantification of impurities.
Gas-Liquid Chromatography (GLC) for Component Separation and Quantification
Gas-Liquid Chromatography (GLC), also referred to as Gas Chromatography (GC), is a preferred method for the quantitative determination of menthol and this compound in Validol due to their volatile nature researchgate.net. GLC involves the separation of volatile components of a mixture by partitioning between a mobile gas phase and a stationary liquid phase coated on a solid support within a column youtube.com. The separated components are then detected and quantified.
A validated GC method utilizing flame-ionization detection (FID) has been developed for the determination of Validol in tablet dosage forms. This method employs n-octanol as an internal standard researchgate.netresearchgate.net. Separation of menthol and this compound was achieved using a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 μm film thickness) researchgate.netresearchgate.net. GLC procedures have also been developed for determining impurities in Validol tablets, with the reliability confirmed through the analysis of model mixtures containing the active substances and excipients researchgate.netresearchgate.net.
Development and Validation of Chromatographic Methods for Validol Assessment
The development and validation of chromatographic methods for Validol analysis are essential to ensure their reliability, accuracy, and precision for quality control purposes researchgate.netresearchgate.netnih.gov. Method validation typically assesses parameters such as selectivity, linearity, accuracy, and precision researchgate.netresearchgate.net.
For the validated GC-FID method mentioned previously, linearity was established over specific concentration ranges for both menthol and this compound. For menthol, the linear range was from 0.448 to 2.240 mg/ml, while for this compound, it was from 1.152 to 5.762 mg/ml researchgate.netresearchgate.net. Validation results indicated that the method is selective, linear, accurate, and precise, making it suitable for the quality control of pharmaceutical preparations containing Validol researchgate.netresearchgate.net.
Research findings from a validated GC method for Validol in tablets demonstrated the following linearity data:
| Compound | Linear Range (mg/ml) |
| Menthol | 0.448 – 2.240 |
| This compound | 1.152 – 5.762 |
The limits of detection for menthol and this compound using this method were determined to be 0.1 mg/ml and 0.5 mg/ml, respectively researchgate.net.
Spectrometric and Physicochemical Approaches in Validol Characterization
In addition to chromatography, spectrometric and physicochemical methods are employed for the characterization and quantitative analysis of Validol.
Photometric and Polarimetric Determinations in Validol Research
Photometric and polarimetric methods have been reported for the analysis of Validol in pharmaceutical dosage forms researchgate.netresearchgate.net. Photometry involves the measurement of the intensity of light, often used for quantitative determination based on the absorption or transmission of light by a substance russiangost.comnih.gov. Polarimetry measures the rotation of plane-polarized light by optically active substances, which can be used for the quantitative analysis of such compounds . While specific details on the application of these methods for Validol in the provided search results are limited, their mention indicates their historical or potential use in Validol research and analysis researchgate.netresearchgate.net.
Termonephelometric Methodologies for Quantitative Analysis of Validol and Menthol
Termonephelometry is another method that has been used for the quantitative determination of Validol and menthol in tablets researchgate.netresearchgate.netnih.gov. This technique involves measuring the turbidity of a solution as a function of temperature. Changes in turbidity can be related to the concentration of the analyte. The application of termonephelometry for Validol and menthol suggests its utility in analyzing these components, potentially based on their solubility or crystallization properties under varying temperatures nih.gov.
Application of Mass Spectrometry in Validol Structure Elucidation and Purity Profiling
Mass Spectrometry (MS) is a powerful analytical technique used for identifying and quantifying compounds by measuring the mass-to-charge ratio of ions scribd.comchromatographyonline.com. It is valuable for structure elucidation and purity profiling of Validol scribd.comwikipedia.org. GC/MS analysis, which couples the separation power of GC with the identification capabilities of MS, has been performed on solutions containing Validol and menthol researchgate.netscribd.com. This hyphenated technique allows for the separation of components and subsequent identification based on their mass spectra researchgate.netscribd.com.
Mass spectrometry has been used to confirm the structures of impurities in Validol tablets that were previously hypothesized based on theoretical considerations researchgate.net. The study of mass spectra enables the determination of molecular weight and structural information based on molecular and fragment ions dfo-mpo.gc.ca. For instance, the presence of menthene hydrocarbons in Validol, potentially formed during the synthesis, has been demonstrated with the aid of mass spectrometry dfo-mpo.gc.ca. MS can also be used for purity profiling by detecting and identifying trace impurities in the sample nih.gov.
Principles and Practices of Analytical Method Validation and Verification for Validol
Analytical method validation is a fundamental process in quality systems, providing documented evidence that a specific method consistently yields results that accurately reflect the quality characteristics of the product being tested researchgate.netdemarcheiso17025.comscribd.com. It is essential for ensuring the reliability and reproducibility of analytical results and is a requirement for regulatory submissions researchgate.netdemarcheiso17025.comnovovitae.freuropa.eu. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose europa.eueuropa.eu. Validation involves evaluating several performance characteristics, including specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness demarcheiso17025.comslideshare.netelementlabsolutions.coma3p.orgpharmaknowledgeforum.com.
Method verification is necessary when using pharmacopoeial methods to prove their suitability for routine use in a specific laboratory dcvmn.org. It is also applied when an already validated method is used for the first time on a product or in a different laboratory dcvmn.org.
The validation process typically involves designing experimental work to simultaneously consider appropriate performance characteristics europa.eueuropa.eu. A validation protocol, preferably written and approved before execution, is the first step demarcheiso17025.com. The results of the validation study should be summarized in a validation report europa.eu. Failures encountered during validation and how they were addressed should be included in the report to provide a complete picture of the method's reliability dcvmn.org.
Accuracy and precision are key validation characteristics that must be assessed for analytical methods used to analyze Validol researchgate.netnovovitae.frslideshare.netelementlabsolutions.com. Accuracy expresses the closeness of agreement between the value obtained by the analytical procedure and the accepted true value europa.euelementlabsolutions.coma3p.org. Precision, on the other hand, expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions elementlabsolutions.coma3p.orgpharmaknowledgeforum.com.
Accuracy can be assessed through several methods, including applying the analytical procedure to an analyte of known purity, comparing results with a second well-characterized procedure, or inferring accuracy once precision, linearity, and specificity have been established europa.eu. For quantitative procedures, accuracy should be assessed using a minimum of 9 determinations over at least 3 concentration levels covering the specified range europa.eu. Accuracy is often reported as the percent recovery of a known added amount of analyte europa.eupharmaknowledgeforum.com.
In a validated GC method for Validol, accuracy was evaluated by analyzing samples with known amounts of menthol and this compound researchgate.net. The mean recovery values were calculated to assess the accuracy of the method for both components researchgate.net.
Precision is evaluated under different conditions, including repeatability, intermediate precision, and reproducibility a3p.orgpharmaknowledgeforum.comut.ee. Repeatability (intra-assay precision) assesses the variation when measurements are obtained with the same sample, same operator, same equipment, and same conditions over a short period a3p.orgut.eeijapbc.com. Intermediate precision (within-laboratory reproducibility) considers variations within a single laboratory over a longer period, including different analysts, reagents, and equipment a3p.orgut.eeijapbc.com. Reproducibility (between-laboratory reproducibility) assesses the precision between results obtained at different laboratories a3p.orgut.ee.
For the validated GC method for Validol, precision was evaluated by performing six independent determinations of the test sample preparation researchgate.netresearchgate.net. The relative standard deviation (RSD) was calculated to demonstrate the precision of the method researchgate.netresearchgate.net.
Data Table: Accuracy Results for Validol Components (Hypothetical Example based on search result researchgate.net)
| Component | Added Amount (mg) | Found Amount (mg) | Recovery (%) |
| Menthol | 11.91 | 11.74 | 98.57 |
| Menthol | 11.58 | 12.05 | 104.1 |
| Menthol | 12.32 | 12.14 | 98.54 |
| This compound | 36.10 | 36.42 | 100.9 |
| This compound | 35.24 | 35.62 | 101.1 |
| This compound | 35.87 | 35.73 | 99.61 |
This table presents hypothetical data illustrating the concept of recovery studies for assessing accuracy, based on the description in search result researchgate.net. Actual validation data would typically involve more replicates and concentration levels.
Data Table: Precision Results for Validol Components (Hypothetical Example based on search result researchgate.net)
| Component | Number of Determinations | RSD (%) |
| Menthol | 6 | < 2.0 |
| This compound | 6 | < 2.0 |
This table presents hypothetical data illustrating the concept of using RSD to express precision, based on the description in search result researchgate.net. Actual validation data would show specific RSD values.
Methodological reliability and reproducibility are crucial aspects of analytical method validation for Validol, ensuring that the method consistently produces dependable results over time and in different settings researchgate.netnovovitae.fr. Reliability implies that the method is dependable and consistent, while reproducibility specifically refers to the ability of different laboratories to obtain the same results when analyzing the same sample using the same method novovitae.frut.ee.
Establishing reliability involves demonstrating that the method performs consistently under normal variations in laboratory conditions, such as different days, analysts, and equipment novovitae.frut.eeijapbc.com. This is assessed through intermediate precision studies ut.eeijapbc.com.
Reproducibility, particularly between laboratories, is not always required for single-laboratory validation but is beneficial when a method is intended for standardization or use in multiple laboratories ut.ee. Collaborative studies involving analysts in several laboratories analyzing the same samples are used to assess reproducibility libretexts.org.
Robustness testing, typically considered during the method development phase, also contributes to establishing reliability europa.eua3p.orgpharmaknowledgeforum.com. Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing assurance of its reliability during normal use europa.eupharmaknowledgeforum.comnist.gov.
Ensuring methodological reliability and reproducibility in Validol research and quality control is achieved through rigorous validation practices that adhere to established guidelines, such as those from ICH, which cover parameters like precision (including repeatability and intermediate precision) and robustness demarcheiso17025.comeuropa.eueuropa.euslideshare.net.
Data Table: Intermediate Precision Study Design (Conceptual)
| Source of Variation | Description |
| Analyst | Different qualified analysts perform the analysis |
| Day | Analysis conducted on different days |
| Equipment | Different calibrated instruments used |
| Reagents | Different batches of reagents used |
This table outlines typical factors considered during an intermediate precision study to assess methodological reliability within a single laboratory.
Validol is a pharmaceutical compound primarily known for its calming and sedative effects. Chemically, it is a mixture of menthol and this compound, an ester formed from menthol and isovaleric acid. wikipedia.org It is typically a colorless, viscous liquid with a characteristic menthol odor. wikipedia.org Validol is used in several countries, particularly in Eastern Europe, for conditions such as nervous tension, anxiety, and functional neuroses. wikipedia.orgpolka-hebe.comhoneyplanet.co.ukcosmeticsfrompoland.com
Mechanistic and Preclinical Pharmacological Research of Validol
Preclinical Research Models and In Vitro Study Systems
Molecular Target Validation in Preclinical Drug Discovery Related to Validol
Molecular target validation is a critical phase in drug discovery aimed at confirming that an identified molecular target plays a significant role in disease progression and is suitable for therapeutic intervention wjbphs.comnih.gov. This process increases confidence in a potential drug target and can involve genetic methods, pharmacological agents that modulate the target's activity, and testing in animal models wjbphs.comnih.gov.
Validol's mechanism of action is described as producing a sedative effect and a moderate reflex vasodilatory action mediated by the irritation of nerve endings avexima.combluelight.org. This irritation is reported to stimulate the production and release of various peptides, including enkephalins, endorphins, and kinins, which are involved in the regulation of vascular permeability and pain sensation avexima.comru-pills.com. When administered sublingually, the effect is typically observed within minutes avexima.comru-pills.com. Menthol (B31143), a component of Validol, is known to trigger cold-sensitive TRPM8 receptors, contributing to a cooling sensation atamanchemicals.com. Isovaleric acid, another component derived from the ester, is suggested to inhibit cerebral cortex activity, leading to sedative effects polka-hebe.com. While these descriptions outline a pharmacological mechanism involving nerve stimulation and the release of endogenous substances, the specific molecular targets in the context of modern preclinical drug discovery validation paradigms (e.g., receptor binding affinities, enzyme inhibition kinetics against specific purified targets) are not explicitly detailed in the search results. Preclinical research generally involves biochemical-pharmacological and toxicological investigations to understand a drug's effects before human trials core.ac.uk.
Comparative Pharmacological Research on Validol and Chemically Related Compounds
Structure-Activity Relationship (SAR) Studies for Menthyl Esters
Structure-Activity Relationship (SAR) studies explore how variations in chemical structure influence the biological activity of a compound uc.ptoup.com. For menthyl esters, including menthyl valerate (B167501) (Validol), research has investigated the relationship between their structural properties and biological activity scienceweb.uznih.gov. Studies using computational approaches have examined menthol and a series of its esters, such as menthyl acetate, propionate, butyrate, valerate, and hexanoate (B1226103), to identify connections between their structural, electrostatic, and electronic properties and their predicted biological activities scienceweb.uznih.gov.
Research suggests that for menthyl esters, the length of the alkyl chain can play a role in their interaction with potential biotargets scienceweb.uz. While a clear quantitative trend between binding energy and alkyl chain length was not always identified, the length of the alkyl chain is considered essential in defining the strength and stability of complexes formed between menthol/menthyl esters and certain proteins scienceweb.uz. For instance, among the studied menthyl esters, menthyl hexanoate showed strong predicted binding in one computational study scienceweb.uz. Another study on phenolic acid esters, structurally related to natural compounds, also found that slight structural variations, such as the length of the ester moiety and the number of hydroxyl substituents, significantly impacted their biological activity uc.pt. Specifically, propyl esters with di- and trihydroxylation exhibited higher growth-inhibition activity compared to their methyl and octyl counterparts uc.pt. This highlights the importance of the ester group and side chain length in determining the biological effects of this class of compounds.
Comparative Analysis of Mechanistic Profiles with Other Sedative/Anxiolytic Agents
Validol is described as having sedative and anxiolytic properties bluelight.orgpolka-hebe.com. Comparative pharmacological research examines the mechanisms of action of different drugs within the same therapeutic class. Sedative drugs are intended to induce drowsiness, while anxiolytic drugs aim to reduce anxiety without necessarily causing sedation nih.gov.
The proposed mechanism of Validol involves the irritation of nerve endings, leading to the release of endogenous peptides and a reflex vasodilatory effect, alongside the potential inhibitory effect of isovaleric acid on the cerebral cortex avexima.combluelight.orgru-pills.compolka-hebe.com. This contrasts with the well-established mechanisms of other sedative and anxiolytic agents. For example, benzodiazepines exert their anxiolytic effects primarily by enhancing the inhibitory function of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, increasing the influx of chloride ions into neurons and reducing nerve excitability nih.govwikipedia.orgnuph.edu.ua. Barbiturates also depress the central nervous system, partly by potentiating GABAergic transmission and affecting the reticular activating system nih.gov. Valerian root extracts, which contain isovaleric acid derivatives, are also used for their sedative and anxiolytic properties and are thought to act by increasing GABA concentrations in the brain, possibly by inhibiting its catabolism and reuptake, and potentially by binding to GABA-A receptors ebmconsult.comdergipark.org.tr.
Validol is a chemical compound that is a solution of menthyl isovalerate in menthol. It has been used in various contexts, including as a flavoring agent and in some traditional medicines thegoodscentscompany.comwikipedia.org. This article focuses on the academic research perspectives and future directions concerning Validol and its components.
Academic Research Perspectives and Future Directions for Validol
Identification of Current Research Gaps in Validol Science
Current research on Validol and its primary component, menthyl isovalerate, appears to have several gaps, particularly in the context of rigorous scientific validation of its traditional uses. While Validol has been used in some regions for conditions like chest tightness, the scientific evidence supporting its efficacy for such uses is described as unproven wikipedia.orggrnjournal.us. This lack of proven effectiveness, especially when compared to established treatments like nitroglycerin for conditions like stenocardia, highlights a significant research gap wikipedia.org.
Furthermore, the understanding of the precise mechanisms of action underlying the perceived effects of Validol, beyond its known interaction with cold-sensitive TRPM8 receptors due to the menthol (B31143) component, remains limited atamanchemicals.com. Research into the potential biological activities of this compound itself, beyond its use as a flavor and fragrance additive, is also an area with potential gaps thegoodscentscompany.comsonwuapi.com. The complexity of Validol as a mixture of this compound and menthol also presents a challenge, as the individual contributions and potential synergistic effects of these components may not be fully elucidated in all contexts.
Research into the supply chain and potential shortages of pharmaceuticals, including those containing Validol, has identified gaps in understanding the factors contributing to these shortages and the need for more frequent deliveries for high-demand products athensjournals.grvilniustech.ltresearchgate.net. This indicates a gap in the operational and logistical aspects related to the availability of Validol-containing products.
Emerging Research Methodologies and Advanced Analytical Techniques Applicable to Validol
Advanced analytical techniques are crucial for the comprehensive study of Validol and its components. Gas chromatography (GC), particularly with flame-ionization detection (FID), has been successfully developed and validated for the separation, identification, and quantitation of menthol and this compound in tablet dosage forms researchgate.netresearchgate.net. This method allows for the determination of the composition of Validol and the analysis of impurities researchgate.net. The linearity of this method has been established for both menthol and this compound within specific concentration ranges researchgate.netresearchgate.net.
Beyond established methods like GC, emerging techniques could be applied to further Validol research. For instance, in silico techniques such as molecular docking and molecular dynamics simulations are increasingly used to unravel binding interactions between bioactive compounds and protein targets researchgate.net. These methodologies could potentially be applied to study how this compound or menthol interact with biological receptors or enzymes, providing insights at a molecular level researchgate.net.
While not specifically applied to Validol in the search results, dynamic regression models have been employed in pharmaceutical research to analyze factors influencing drug supply shortages, suggesting a potential methodology for optimizing the availability of Validol-containing products vilniustech.ltresearchgate.net.
Data science methods, including clustering techniques like K-means, are being used in health-related research to analyze heterogeneous information and identify patterns mdpi.com. Such approaches could potentially be adapted to analyze data related to the usage patterns or perceived effects of Validol in different populations, although this would require robust data collection.
Theoretical Frameworks and Hypotheses for Future Validol Research
Given the identified research gaps, several theoretical frameworks and hypotheses could guide future Validol research. One primary hypothesis revolves around the need to rigorously investigate the purported therapeutic effects of Validol using evidence-based medicine principles pharmcourse.com. This involves conducting well-designed clinical trials to assess its efficacy for conditions for which it has been traditionally used, such as anxiety or chest discomfort, compared to placebos or established treatments wikipedia.orgpharmcourse.com. The current classification of Validol as a drug with unproven efficacy in some contexts underscores the importance of this line of research pharmcourse.com.
Another hypothesis could explore the potential synergistic effects between this compound and menthol. While menthol is known to interact with TRPM8 receptors, the specific contribution and potential modulating effects of this compound on this interaction or other biological pathways remain areas for theoretical exploration and experimental validation atamanchemicals.com.
Theoretical frameworks from behavioral science and cultural studies could be applied to understand the continued use of Validol in regions where it is traditional medicine, despite the lack of strong clinical evidence researchgate.net. This could involve hypotheses related to placebo effects, cultural beliefs about health and medicine, or perceived symptomatic relief not captured by current clinical endpoints researchgate.net.
In the realm of pharmaceutical supply, theoretical frameworks related to supply chain management and logistics could be applied to develop hypotheses aimed at reducing shortages of Validol-containing products athensjournals.grvilniustech.ltresearchgate.net. This could involve investigating the impact of different distribution models or delivery schedules on product availability athensjournals.grvilniustech.lt.
Furthermore, research into the biosynthesis of related compounds, such as validamycin A, which involves enzymes like pseudoglycosyltransferases, might offer theoretical insights into potential enzymatic pathways related to this compound or related esters, although Validol itself is typically synthesized chemically wikipedia.orgnih.govnih.gov.
Interdisciplinary Approaches and Collaborative Research Opportunities in Validol Studies
Addressing the research gaps and pursuing future directions for Validol necessitates interdisciplinary approaches and collaborative research. Collaboration between chemists, pharmacologists, and clinical researchers is essential to move from chemical characterization and in vitro studies to robust clinical trials evaluating efficacy and safety pharmcourse.com.
Given the traditional use of Validol in certain geographic regions, collaboration with researchers and healthcare professionals in these areas could provide valuable insights into usage patterns, perceived benefits, and potential research questions relevant to the local context researchgate.net. This could also facilitate culturally sensitive research designs.
Collaboration between analytical chemists and biochemists could advance the understanding of Validol's interaction with biological systems at a molecular level, potentially utilizing techniques like molecular modeling and binding assays researchgate.net.
Furthermore, collaboration between pharmaceutical scientists and experts in supply chain management and data science could lead to improved strategies for the production and distribution of Validol-containing products, addressing issues like shortages athensjournals.grvilniustech.ltresearchgate.netmdpi.com.
The study of related compounds, such as validamycin A, involves collaborations between chemists and biologists to understand biosynthetic pathways and potential enzymatic activities, which could indirectly inform research on Validol's components nih.govnih.gov.
Q & A
Q. What enzymatic pathways govern Validol’s biosynthesis, and how do kinetic parameters influence reaction efficiency?
Validol’s biosynthesis involves pseudoglycosyltransferase VldE, which catalyzes C-N bond formation using GDP-valienol (Km = 0.06 ± 0.012 mM) as a substrate. VldE exhibits 37-fold higher affinity for GDP-valienol than GDP-glucose (Km > 2.2 mM). Methodologically, researchers should employ enzyme kinetics (e.g., Michaelis-Menten assays) to compare VldE’s catalytic efficiency (kcat/Km) with homologous enzymes like OtsA, which forms C-O bonds .
Q. Which chromatographic methods are optimal for quantifying Validol’s isovaleric acid esters and menthol derivatives?
Gas-liquid chromatography (GLC) with polyethylene glycol diacrylate (PEGA) stationary phases effectively separates Validol’s components (e.g., menthyl isovalerate and menthol). Optimal conditions include carrier gas flow rates of 30–60 mL/min and column temperatures of 120–140°C, achieving resolution factors >1.5. Internal normalization and spike-in validation are critical for quantifying trace impurities .
Q. What structural features of Validol dictate its substrate specificity in glycosyltransferase reactions?
Validol’s cyclic amine structure (e.g., validol 7-phosphate) is recognized by OtsA but not VldE, highlighting the importance of the N-terminal domain in enzyme specificity. Researchers should use X-ray crystallography or mutagenesis to map active-site residues critical for substrate binding .
Advanced Research Questions
Q. How do chimeric enzyme constructs clarify the role of N-terminal domains in Validol-related glycosyltransferase specificity?
Domain-swapping experiments between VldE and OtsA (e.g., chimera-1 and chimera-2) reveal that the N-terminal domain dictates substrate recognition. For example, OtsA’s N-terminal domain enables coupling of GDP-glucose with validol 7-phosphate (Km > 10 mM), whereas VldE’s domain restricts activity to GDP-valienol. Researchers should use circular dichroism (CD) and isothermal titration calorimetry (ITC) to validate structural compatibility .
Q. What strategies resolve contradictions in substrate affinity data between VldE and homologous enzymes?
Discrepancies in Km values (e.g., VldE’s inability to utilize validol 7-phosphate vs. OtsA’s low-affinity binding) can be addressed through competitive inhibition assays and molecular docking simulations. Sensitivity analyses should assess the impact of epoxy vs. hydroxyl groups in acceptor molecules on catalytic outcomes .
Q. How do excipient interactions in tablet formulations influence Validol’s stability under thermodynamic stress?
Direct compression studies using microcrystalline cellulose (MCC) and lactose monohydrate show that MCC enhances Validol’s dissolution rate by 15–20% at 40°C/75% RH. Accelerated stability testing (ICH Q1A guidelines) and differential scanning calorimetry (DSC) are recommended to evaluate excipient compatibility and polymorphic transitions .
Methodological Notes
- Data Contradiction Analysis : When reconciling enzyme specificity conflicts, apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition patterns .
- Experimental Design : For chromatographic studies, include negative controls (e.g., solvent blanks) and triplicate runs to minimize baseline drift artifacts .
- Statistical Reporting : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) and Cohen’s d for effect size in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
